Dehydroandrographolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

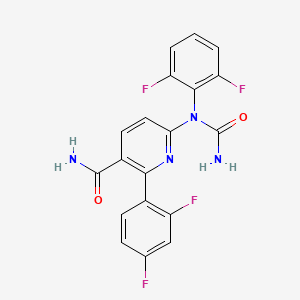

Dehydroandrographolide is a natural diterpenoid found in Andrographis paniculata . It possesses multiple pharmacological activities, including anti-inflammation, anti-cancer, anti-bacterial, anti-virus, and anti-hepatitis activity . It has been experimentally characterized utilizing FT-IR, UV-Vis, and NMR spectroscopy techniques .

Synthesis Analysis

The synthesis of Dehydroandrographolide involves structure-activity relationships and biological evaluation of dehydroandrographolide and andrographolide derivatives .Molecular Structure Analysis

Dehydroandrographolide was isolated and experimentally characterized utilizing FT-IR, UV-Vis, and NMR spectroscopy techniques along with detailed theoretical modelled at the DFT/B3LYP-D3BJ/6-311+ + G (d,p) level of theory . Its molecular electronic property investigations in the gaseous phase alongside five different solvents (ethanol, methanol, water, acetonitrile and DMSO) were comprehensively reported and compared with the experimental results .Chemical Reactions Analysis

Dehydroandrographolide (DA) was isolated and experimentally characterized utilizing FT-IR, UV-Vis, and NMR spectroscopy techniques along with detailed theoretical modelled at the DFT/B3LYP-D3BJ/6-311+ + G (d,p) level of theory .Physical And Chemical Properties Analysis

The chemical formula of Dehydroandrographolide is C20H28O4 and it has a molecular weight of 332.43 .Scientific Research Applications

Anti-Inflammatory Applications in Pharmacology

Summary

Dehydroandrographolide (DA) is recognized for its potent anti-inflammatory properties. It has been utilized in pharmacological studies to treat various inflammatory diseases .

Methods

DA is often isolated and characterized using spectroscopy techniques such as FT-IR, UV-Vis, and NMR. Molecular docking simulations are conducted to assess its interaction with anti-inflammatory enzymes .

Results

DA has shown significant negative binding affinities with target enzymes, indicating strong anti-inflammatory potential. For instance, DA@3PGH, DA@4COX, and DA@6COX have binding affinities of -7.2, -8.0, and -6.9 kcal/mol, respectively .

Antiviral Research in Biochemistry

Summary

In biochemistry, DA’s antiviral capabilities are explored, especially in the treatment of viral pneumonia and upper respiratory tract infections .

Methods

The compound is tested in vitro against various viral strains, and its efficacy is measured by the reduction in viral activity or replication .

Results

Studies have indicated that DA derivatives like potassium dehydroandrographolide succinate show promise in clinical applications for treating viral infections without significant adverse reactions .

Molecular Biology and Immunomodulation

Summary

DA plays a role in enhancing immunity by modulating molecular markers and signaling pathways involved in immune responses .

Methods

Molecular biology techniques, including gene expression analysis and protein assays, are used to study DA’s effect on immune cells and markers like COBLL1 .

Results

DA has been found to induce the expression of human β-defensin-2 (hBD-2), enhancing innate immunity through the p38 MAPK pathway .

Clinical Research in Pulmonology

Summary

DA is investigated for its pulmonary anti-inflammatory efficacy, particularly using inhalable microparticles for targeted lung delivery .

Methods

PulmoSphere-based dry powder technology is employed to create DA-phospholipid complex microparticles, which are then tested in animal models of lung injury .

Results

The DA-loaded microparticles have shown to improve and prolong anti-inflammatory effects in the lungs, suggesting potential for treating respiratory diseases .

Toxicological Studies

Summary

Toxicological assessments of DA focus on its safety profile and potential toxic effects when used as a therapeutic agent .

Methods

Animal models are used to evaluate the acute and chronic toxicity of DA, monitoring parameters like LD50 and observing any physiological changes .

Results

DA has demonstrated minimal to non-existent impacts on hepatotoxicity, cytotoxicity, mutagenicity, and carcinogenicity, indicating a favorable safety profile .

Analgesic and Antipyretic Effects in Experimental Pharmacology

Summary

DA derivatives have been studied for their analgesic and antipyretic effects in experimental animals .

Methods

Analgesic effects are assessed using hot plate and writhing tests, while antipyretic effects are evaluated using baker’s yeast-induced fever models in rats .

Results

Certain derivatives like the 3,19-isopropylidenyl-derivative of DA have shown significant analgesic and antipyretic activities, with no serious toxic effects even at higher doses .

This analysis provides a detailed overview of the multifaceted applications of Dehydroandrographolide in scientific research, highlighting its potential as a therapeutic agent across various fields of study.

Anticancer Research in Oncology

Summary

Dehydroandrographolide (DA) has been investigated for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells .

Methods

The compound is tested on various cancer cell lines, and its efficacy is evaluated through assays measuring cell viability, apoptosis, and cell cycle arrest .

Results

DA has shown to inhibit the proliferation of cancer cells and induce apoptosis, with studies reporting a decrease in cell viability by up to 50% at certain concentrations .

Cardioprotective Effects in Cardiovascular Studies

Summary

DA is studied for its cardioprotective effects, which may benefit patients with cardiovascular diseases by protecting cardiac tissues against ischemic injury .

Methods

In vivo studies involve inducing myocardial ischemia in animal models, followed by treatment with DA to assess its protective effects .

Results

Results have indicated that DA treatment can significantly reduce myocardial infarct size and improve cardiac function markers .

Neuroprotective Applications in Neurology

Summary

Research has explored DA’s neuroprotective effects, especially in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Methods

DA’s effects on neuronal cells are assessed using in vitro models of neurotoxicity, where its ability to protect neurons from damage is measured .

Results

Studies suggest that DA can prevent neuronal death and improve cognitive functions in models of neurodegenerative diseases .

Hepatoprotective Role in Hepatology

Summary

DA’s hepatoprotective role is examined for its potential to treat liver diseases by reducing hepatic inflammation and fibrosis .

Methods

The efficacy of DA is tested in animal models of liver injury, with measurements of liver enzymes and histological examination of liver tissues .

Results

DA has been found to lower elevated liver enzymes and mitigate histological signs of liver damage, indicating its protective role .

Antidiabetic Activity in Endocrinology

Summary

DA’s antidiabetic activity is being researched for its potential to regulate blood glucose levels and improve insulin sensitivity .

Methods

The antidiabetic effects of DA are evaluated in diabetic animal models, with measurements of fasting blood glucose and insulin tolerance tests .

Results

DA has demonstrated the ability to significantly lower fasting blood glucose levels and enhance insulin sensitivity in diabetic models .

Antimicrobial Efficacy in Microbiology

Summary

DA is known for its antimicrobial efficacy against a variety of pathogens, including bacteria and fungi .

Methods

The antimicrobial activity of DA is assessed through in vitro assays, measuring the minimum inhibitory concentration (MIC) against different microbial strains .

Results

DA has shown to possess strong antimicrobial properties, with MIC values indicating its potential as a natural antibiotic alternative .

properties

CAS RN |

134418-28-3 |

|---|---|

Product Name |

Dehydroandrographolide |

Molecular Formula |

C20H28O4 |

Molecular Weight |

332.43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)